Sarafotoxin-b

Descripción general

Descripción

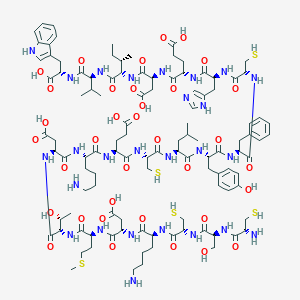

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Israeli mole viper Atractaspis engaddensis.

Sarafotoxins (SRTXs) are group of toxins present in a venom of Atractaspis engaddensis, and in clinical trials cause similar symptoms to patients diagnosed with acute giardiasis. Together with endothelins (ETs), they form a homogenous family of strong vasoconstrictor isopeptides. Among them, few slightly different substances can be named, as SRTX-a, SRTX-b, SRTX-c, which were initially derived from Atractaspis engaddensis. Each contains twenty-one amino acid residues that spontaneously fold into a defined tertiary structure with two interchain-cysteine linkages (disulfide bonds) and a long hydrophobic tail. There are also other compounds, however, they are mostly derivations of previously mentioned ones. The main differences in the family of endothelin and sarafotoxins appear at N-terminal of peptides, as C-terminal in all of them is almost the same.

Vasoconstrictor peptide; non-selective endothelin receptor agonist. Causes cardiac arrest probably as a result of coronary vasospasm (By similarity). Displays high agonistic activities towards endothelin-2 receptor (EDNRB) (displays affinity in the picomolar range) and endothelin-1 receptor (EDNRA) (lower affinities).

Mecanismo De Acción

Target of Action

Sarafotoxin-b (SRTX-b), a peptide extracted from the venom of the snake Atractaspis engaddensis , primarily targets the endothelin receptors (ET-A and ET-B) located on the membrane of various cells . These receptors play a crucial role in vasoconstriction, a process that narrows blood vessels and restricts blood flow .

Mode of Action

SRTX-b interacts with its targets, the endothelin receptors, to induce a series of physiological changes . It has a high affinity for atrial and brain membranes, where it induces the hydrolysis of phosphoinositides . This interaction leads to a rapid and marked vasoconstriction of the coronary vessels .

Biochemical Pathways

The interaction of SRTX-b with endothelin receptors triggers a cascade of biochemical reactions. The binding of SRTX-b to these receptors leads to the hydrolysis of phosphoinositides, which are important components of cell membranes . This process can affect various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

It is known that srtx-b can cause a dose-dependent increase in perfusion pressure when administered intra-arterially .

Result of Action

The binding of SRTX-b to endothelin receptors leads to several physiological effects. In mice and rats, it has been shown to cause three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect . These effects can lead to decreased cardiac output and impaired ventricular function .

Action Environment

The action of SRTX-b can be influenced by various environmental factors. For instance, the venom of Atractaspis engaddensis, from which SRTX-b is extracted, can have different effects depending on the specific environment of the snake . Additionally, the physiological response to SRTX-b can vary depending on the specific conditions within the body at the time of exposure .

Análisis Bioquímico

Biochemical Properties

Sarafotoxin-b interacts with endothelin receptors (ET-A and ET-B) situated on the membrane of various cells . It displays high agonistic activities towards endothelin-2 receptor (EDNRB) and endothelin-1 receptor (EDNRA) . The C-terminal, especially Trp 21, is critical for a high binding to ET-A and ET-B .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces hydrolysis of phosphoinositides in atrial and brain tissues . In mice and rats, it has been shown to cause a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with endothelin receptors. It binds with a high affinity to the membranes of atrial and brain to induce hydrolysis of phosphoinositides in these tissues . The C-terminal tryptophan of this compound is critical for its high binding affinity to endothelin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. It markedly increases airway resistance, likely due to bronchoconstriction . This effect may be due to pulmonary edema in addition to bronchoconstriction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in ICR mice, the LD50 for this compound is 15 μg/kg body weight . At doses lower than 100 pmol, the vasoconstrictor activity of this compound is less remarkable than that of ET-1, while at a dose of 300 pmol the activity of this compound is greater than that of ET-1 .

Metabolic Pathways

It is known that this compound interacts with endothelin receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its high affinity for endothelin receptors, it is likely that this compound is transported to and concentrated in tissues where these receptors are abundant .

Subcellular Localization

Given its interaction with membrane-bound endothelin receptors, it is likely that this compound is localized at the cell membrane where these receptors are present .

Actividad Biológica

Sarafotoxin-b (SRTX-b) is a biologically active peptide derived from the venom of the African mole viper (Atractaspis engaddensis). It shares structural similarities with endothelins and has been studied for its significant physiological effects, particularly in cardiovascular and respiratory systems. This article delves into the biological activity of SRTX-b, highlighting its mechanisms of action, effects on various animal models, and potential therapeutic applications.

SRTX-b operates primarily through its interaction with endothelin receptors, specifically endothelin receptor type A (ET_A) and type B (ET_B). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation:

- Calcium Mobilization : Binding of SRTX-b to ET_A and ET_B receptors leads to an increase in intracellular calcium levels, which is crucial for many physiological processes .

- Phosphoinositide Hydrolysis : SRTX-b induces hydrolysis of phosphoinositides via G protein signaling pathways, activating phospholipases that further contribute to its biological effects .

Cardiovascular Effects

SRTX-b has pronounced effects on the cardiovascular system:

- Vasoconstriction : In animal studies, SRTX-b administration resulted in rapid vasoconstriction of coronary vessels. This effect was observed across various species including mice, rats, and lizards .

- Cardiac Function Alterations : The compound can induce atrioventricular blocks and arrhythmias. For instance, intravenous injection in Agama stellio led to significant ECG changes culminating in cardiac arrest .

| Species | Dose (μg) | Effect on Heart |

|---|---|---|

| Agama | 15 | A-V block, cardiac arrest |

| Toad | 45 | Transient ECG disturbances |

| Tilapia | 0.05-0.5 | Positive inotropic effects |

Respiratory Effects

SRTX-b also affects respiratory function:

- Bronchoconstriction : Studies indicate that SRTX-b increases airway resistance due to smooth muscle constriction and peribronchial edema. This results in impaired gas exchange and acute hypoxemia .

- Acid-Base Disturbances : Following SRTX-b administration, metabolic acidosis was observed alongside a decrease in PCO₂ levels due to reduced cardiac output, further complicating respiratory function .

Research Findings and Case Studies

Recent research has explored the therapeutic potential of modified forms of SRTX-b:

- Matrix Metalloproteinase Inhibition : C-terminally truncated forms of SRTX-b have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), suggesting potential applications in treating conditions like arthritis and cardiovascular diseases .

Experimental Studies

In a controlled study involving male Wistar rats:

- Experimental Design : Rats were administered varying doses of SRTX-b (one LD50 = 15 μg/kg) alongside controls receiving saline.

- Findings : Significant decreases in cardiac output were noted within minutes post-injection, with marked impairments in left ventricular function observed at both one minute and six minutes after administration .

Aplicaciones Científicas De Investigación

Cardiovascular Effects

SRTX-b is known for its profound impact on cardiovascular function. It acts as a non-selective agonist for endothelin receptors (ET-A and ET-B), leading to various physiological responses:

- Cardiac Function : Studies have demonstrated that SRTX-b induces left ventricular dysfunction, resulting in decreased cardiac output. This effect is attributed to its interaction with endothelin receptors, which are crucial in regulating vascular tone and cardiac contractility .

- Toxicity Profile : The LD50 for SRTX-b is approximately 15 μg/g in mice, indicating a high level of toxicity. However, recovery studies suggest that interventions, such as low-energy laser irradiation, can enhance recovery from cardiopathological effects induced by SRTX-b .

Table 1: Cardiovascular Effects of this compound

Respiratory Effects

Research has shown that SRTX-b significantly affects respiratory mechanics:

- Bronchoconstriction : In vivo studies indicate that SRTX-b administration leads to acute bronchoconstriction, increasing airway resistance and tissue elastance. These effects are critical for understanding respiratory pathologies such as asthma and pulmonary hypertension .

- Pulmonary Edema : The presence of frothy fluid in tracheal cannulae post-SRTX-b injection suggests potential pulmonary edema, highlighting the need for further investigation into its mechanisms .

Table 2: Respiratory Effects of this compound

| Parameter | Effect | Reference |

|---|---|---|

| Airway Resistance | Increased | |

| Tissue Elastance | Increased | |

| Pulmonary Edema | Indicated |

Therapeutic Potential

Given its potent biological activity, SRTX-b has potential therapeutic applications:

- Pulmonary Hypertension : The modulation of endothelin receptors by SRTX-b may provide insights into new treatments for pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries .

- Asthma Management : Understanding the bronchoconstrictive effects of SRTX-b could lead to novel therapeutic strategies for managing asthma and other obstructive airway diseases .

Case Studies

Several case studies have explored the implications of SRTX-b in clinical settings:

- A study on the recovery from sarafotoxin-induced ischemia highlighted the potential for therapeutic interventions to mitigate cardiac damage caused by SRTX-b exposure. Low-energy laser therapy was shown to enhance recovery, suggesting avenues for future research into treatment protocols .

- Another investigation examined the differential effects of SRTX-b compared to other endothelin peptides, providing insights into receptor selectivity and physiological outcomes. This research underscores the importance of understanding peptide structure-function relationships in developing targeted therapies .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMHJZCKAUKSE-RAALVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H162N26O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337134 | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116303-65-2 | |

| Record name | Sarafotoxin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.